N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)butanamide
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Overview
Description
N-[5-(ACETYLAMINO)-2-METHOXYPHENYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a tetraazolyl butanamide moiety. Its molecular formula is C13H18N6O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ACETYLAMINO)-2-METHOXYPHENYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.
Tetraazole Formation: The tetraazolyl group is formed through a cyclization reaction involving a suitable azide precursor.
Butanamide Formation: The final step involves the formation of the butanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ACETYLAMINO)-2-METHOXYPHENYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[5-(ACETYLAMINO)-2-METHOXYPHENYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(ACETYLAMINO)-2-METHOXYPHENYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ACETYLAMINO)-2-METHOXYPHENYL]-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- N-[5-(ACETYLAMINO)-2-METHOXYPHENYL]-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
Uniqueness
N-[5-(ACETYLAMINO)-2-METHOXYPHENYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetraazolyl butanamide moiety, in particular, sets it apart from other similar compounds, potentially offering unique reactivity and biological activity.
Properties
Molecular Formula |
C14H18N6O3 |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H18N6O3/c1-10(21)16-11-5-6-13(23-2)12(8-11)17-14(22)4-3-7-20-9-15-18-19-20/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,21)(H,17,22) |
InChI Key |
BDOUEEUEJGHXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCN2C=NN=N2 |
Origin of Product |
United States |
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